(R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl
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Overview
Description
®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyrrolidine ring substituted with a 3,4-dimethoxyphenoxy group, and it is often used in research settings for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenol and ®-pyrrolidine.
Reaction Steps: The key steps include the formation of the phenoxy group and its subsequent attachment to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions.
Reaction Conditions: Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce larger quantities.
Optimization: Optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in solvents like DMF or THF.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl: The enantiomer of the compound, which may have different biological activities.
3-(3,4-Dimethoxyphenoxy)-pyrrolidine: The non-chloride form, which may have different solubility and stability properties.
Uniqueness
®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(3R)-3-(3,4-dimethoxyphenoxy)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFEALALUHTFM-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CCNC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O[C@@H]2CCNC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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